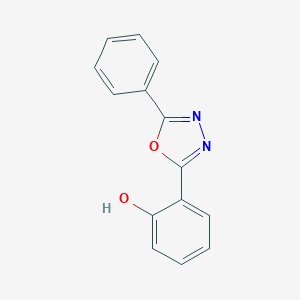

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-12-9-5-4-8-11(12)14-16-15-13(18-14)10-6-2-1-3-7-10/h1-9,17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXKJOWVRUHGNBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60419396 |

Source

|

| Record name | 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60419396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18233-24-4 |

Source

|

| Record name | 18233-24-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176081 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60419396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol: A Methodological Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry and materials science, valued for its metabolic stability and unique electronic properties.[1] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a key derivative, 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol. This molecule serves as a valuable scaffold, integrating the stable oxadiazole core with a phenyl substituent and a reactive phenolic hydroxyl group, opening avenues for further functionalization in drug discovery programs. We will move beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the chosen protocols, ensuring a reproducible and scalable synthesis. This document is intended for professionals in chemical research and drug development, offering both a practical protocol and a deeper understanding of the synthetic strategy.

Strategic Approach: Retrosynthesis and Mechanistic Considerations

The design of a successful synthesis hinges on a logical retrosynthetic analysis. For 2,5-disubstituted 1,3,4-oxadiazoles, the most robust and widely adopted strategy involves the cyclodehydration of a 1,2-diacylhydrazine intermediate. This approach offers high yields and utilizes readily available starting materials.

Our retrosynthetic disconnection of the target molecule focuses on the C-O and C-N bonds within the oxadiazole ring. This leads back to a key linear precursor, N-benzoyl-2-hydroxybenzohydrazide, which itself can be constructed from two primary building blocks: 2-hydroxybenzohydrazide and benzoyl chloride. The 2-hydroxybenzohydrazide is readily accessible from the common starting material, methyl salicylate, and hydrazine hydrate.[2][3] This multi-step pathway is chosen for its reliability and the purity of the intermediates that can be isolated at each stage, which is critical for the success of the final cyclization step.

Sources

A Comprehensive Technical Guide to 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol: Synthesis, Properties, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the physical and chemical properties of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,3,4-oxadiazole scaffold is a privileged structure, valued as a bioisostere for amide and ester groups, which often imparts favorable metabolic stability and pharmacokinetic properties.[1] This document details robust synthetic protocols, explores the underlying reaction mechanisms, and presents a thorough characterization of the title compound through spectroscopic and crystallographic data. Furthermore, it offers insights into its potential applications, particularly in the realm of drug discovery, grounded in the established biological activities of related oxadiazole derivatives.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its derivatives are a cornerstone in pharmaceutical chemistry, featuring in a wide array of therapeutic agents due to their diverse biological activities, which include antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3] The stability of the oxadiazole ring and its ability to participate in hydrogen bonding and π-stacking interactions make it an attractive scaffold for designing novel bioactive molecules.[4]

The title compound, this compound, uniquely combines three key pharmacophoric features:

-

The 1,3,4-Oxadiazole Core: Provides a rigid, planar linker and acts as a bioisostere, enhancing drug-like properties.

-

The Phenyl Substituent (at C5): Modulates electronic properties and allows for lipophilic interactions within biological targets.

-

The 2-Hydroxyphenyl (Phenol) Moiety (at C2): Introduces a critical hydrogen bond donor and acceptor group, which can be pivotal for receptor binding. It also serves as a handle for further chemical modification or as a potential site for metabolic conjugation.

This guide aims to serve as a foundational resource for researchers working with or considering this versatile molecule.

Synthesis and Mechanistic Insights

The most prevalent and reliable method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of N,N'-diacylhydrazines or the direct condensation of an acid hydrazide with a carboxylic acid.[5]

Primary Synthetic Pathway

The synthesis of this compound is efficiently achieved by the reaction of 2-hydroxybenzohydrazide with benzoic acid in the presence of a strong dehydrating agent, such as phosphorus oxychloride (POCl₃).[5]

Caption: General workflow for the synthesis of the title compound.

Mechanistic Rationale

Expertise in Action: The choice of phosphorus oxychloride (POCl₃) is critical and serves a specific mechanistic purpose. The reaction proceeds via an initial N-acylation of 2-hydroxybenzohydrazide by benzoic acid (often activated in situ or performed as a separate step) to form an N,N'-diacylhydrazine intermediate. This intermediate exists in tautomeric equilibrium. POCl₃ acts as a powerful dehydrating agent by reacting with the hydroxyl group of the enol tautomer, converting it into an excellent leaving group. This facilitates a subsequent intramolecular nucleophilic attack by the other amide oxygen, leading to the formation of the stable, aromatic 1,3,4-oxadiazole ring. This method is often preferred due to its high yields and relatively clean reaction profile.[5][6]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties is essential for any application, from designing biological assays to formulating materials.

General Properties

| Property | Value | Source |

| CAS Number | 18233-24-4 | [7] |

| Molecular Formula | C₁₄H₁₀N₂O₂ | [7] |

| Molecular Weight | 238.24 g/mol | Calculated |

| Appearance | Typically a white to pale yellow solid | Inferred from related compounds |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Ethanol); low aqueous solubility. | [8][9] |

Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural confirmation of the synthesized molecule. The following data are characteristic of the this compound structure.

| Technique | Characteristic Signature | Interpretation |

| FT-IR (cm⁻¹) | ~3200-3000 (broad), ~1610, ~1550, ~1240, ~1070 | Phenolic O-H stretch, C=N stretch (oxadiazole), C=C stretch (aromatic), Asymmetric C-O-C stretch, Symmetric C-O-C stretch (oxadiazole).[10][11] |

| ¹H NMR (ppm) | >10.0 (s, 1H), 8.1-7.0 (m, 9H) | Phenolic -OH proton (exchangeable with D₂O), Aromatic protons from both phenyl and hydroxyphenyl rings.[12] |

| ¹³C NMR (ppm) | ~165, ~163, 155-115 | C5 (oxadiazole), C2 (oxadiazole), Aromatic carbons (including C-OH).[12] |

| Mass Spec. (m/z) | 238 [M]⁺ | Molecular ion peak. |

Crystal Structure and Molecular Geometry

-

Planarity: The molecule is expected to be nearly planar. The dihedral angle between the central oxadiazole ring and the flanking phenyl and phenol rings is typically small (<10°).[4][13] This planarity is crucial for enabling effective π-system conjugation and facilitating intermolecular interactions.

-

Intermolecular Interactions: In the solid state, the crystal packing is likely dominated by two key forces:

-

Hydrogen Bonding: The phenolic hydroxyl group (-OH) is a potent hydrogen bond donor and can form strong interactions with the nitrogen atoms of the oxadiazole ring of an adjacent molecule.

-

π–π Stacking: The planar, electron-rich aromatic rings will favor parallel stacking arrangements, with centroid-to-centroid distances typically in the range of 3.6–3.8 Å.[13]

-

These interactions collectively give rise to a stable, well-ordered crystalline lattice.

Caption: Key intermolecular forces in the solid state.

Experimental Protocols

The following protocols are presented as a self-validating system, ensuring both synthesis and confirmation of the final product.

Detailed Synthesis Protocol

Objective: To synthesize this compound via cyclodehydration.

Reagents & Equipment:

-

2-Hydroxybenzohydrazide (1.0 eq)

-

Benzoic acid (1.05 eq)

-

Phosphorus oxychloride (POCl₃) (5-10 mL per gram of hydrazide)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Beaker with crushed ice

-

Sodium bicarbonate (NaHCO₃) solution (10%)

-

Büchner funnel and filter paper

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: To a round-bottom flask, add 2-hydroxybenzohydrazide (1.0 eq) and benzoic acid (1.05 eq).

-

Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃) to the flask under a fume hood. The addition is exothermic and should be done slowly.

-

Causality Note: POCl₃ serves as both the solvent and the dehydrating agent, driving the reaction to completion.[5]

-

-

Reflux: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice in a large beaker. This hydrolyzes the excess POCl₃ and precipitates the crude product.

-

Causality Note: Pouring onto ice is a critical step to manage the highly exothermic quenching of POCl₃ and to ensure complete precipitation of the organic product, which is insoluble in water.

-

-

Neutralization & Filtration: Neutralize the acidic aqueous solution by slowly adding 10% sodium bicarbonate solution until effervescence ceases (pH ~7-8). Filter the resulting solid precipitate using a Büchner funnel, and wash thoroughly with cold water.

-

Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield the pure this compound as a crystalline solid.

-

Validation: Dry the purified product under vacuum and confirm its identity and purity using melting point determination, FT-IR, and NMR spectroscopy as outlined in Section 3.2.

Potential Applications in Drug Development

The structural features of this compound make it a compelling candidate for further investigation in drug discovery programs. The broader class of 1,3,4-oxadiazoles has demonstrated significant potential in several therapeutic areas:

-

Antimicrobial Agents: Numerous oxadiazole derivatives exhibit potent activity against a range of bacterial and fungal strains.[2][15] The title compound could be explored as a lead for developing new antibiotics or antifungals.

-

Antioxidant Activity: Phenolic compounds are well-known radical scavengers. The combination of a phenol moiety with the oxadiazole core has been shown to produce compounds with significant antioxidant properties, which could be relevant for diseases mediated by oxidative stress.[3][16]

-

Enzyme Inhibition: The rigid, planar structure is ideal for fitting into the active sites of enzymes. For instance, oxadiazole derivatives have been investigated as inhibitors of enzymes like peptide deformylase, a target for antibacterial drugs.[5]

The phenolic -OH group is particularly valuable, as it can act as a key anchoring point in a receptor's binding pocket or serve as a site for creating pro-drugs to improve solubility or pharmacokinetic profiles.

Conclusion

This compound is a synthetically accessible and structurally intriguing molecule. Its well-defined physicochemical properties, characterized by a planar aromatic system and key functional groups capable of hydrogen bonding and π-stacking, make it a valuable building block. The robust synthetic methods and clear spectroscopic signatures detailed in this guide provide a solid foundation for its use. For drug development professionals, its profile suggests significant potential as a scaffold for generating novel therapeutic agents, particularly in the antimicrobial and antioxidant domains. Future research should focus on exploring its biological activity profile and leveraging its structure for lead optimization studies.

References

- Theoretical Spectroscopic Study for a Series of 1,3,4-Oxadiazole Derivatives. (n.d.). Google Scholar.

- A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (n.d.). Royal Society of Chemistry.

- Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. (2024). AIP Publishing.

- Synthesis of N-acyl hydrazones. (n.d.). ResearchGate.

- Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal.

- Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). MDPI.

- Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. (2022). National Institutes of Health (NIH).

- Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. (2024). JournalsPub.

- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). National Institutes of Health (NIH).

- Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. (2003). Indian Journal of Chemistry.

- Physicochemical and spectral characteristics of 1,3,4 oxadiazole/thiadiazoles. (n.d.). ResearchGate.

- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews.

- synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-n-(2-phenyl. (n.d.). RASĀYAN Journal of Chemistry.

- 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole. (n.d.). National Institutes of Health (NIH).

- Synthesis & Characterization of 2-(substituted-phenyl)acetohydrazide Analogs, 1,3,4-oxadiazoles, and 1,2,4-triazine Ring Sys. (n.d.). ResearchGate.

- 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate. (n.d.). National Institutes of Health (NIH).

- Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. (2024). Iraqi Academic Scientific Journals.

- A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. (2022). MDPI.

- Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (n.d.). MDPI.

- Synthesis, Spectral Characterization, Biological Screening and DNA Studies of 2-(5-Mercapto-1, 3, 4-Oxadiazol-2-yl) Phenol Transition Metal (II) Complexes. (n.d.). Research Inventy.

- Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine. (n.d.). National Institutes of Health (NIH).

- Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. (2025). ResearchGate.

- 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate. (n.d.). ResearchGate.

- This compound. (n.d.). Sigma-Aldrich.

- Synthesis, characterization and pharmacological evaluation of (Z)-2-(5-(biphenyl-4-yl)-3-(1-(imino)ethyl)- 2,3-dihydro-1,3,4-oxadiazol-2-yl)phenol derivatives as potent antimicrobial and antioxidant agents. (2025). ResearchGate.

- Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. (n.d.). International Journal of Scientific Research.

- A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe. (n.d.). National Institutes of Health (NIH).

- 2-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol. (n.d.). PubChem.

Sources

- 1. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. [wisdomlib.org]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol | C15H12N2O3 | CID 706782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. journalspub.com [journalspub.com]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. researchinventy.com [researchinventy.com]

- 13. 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

"crystal structure of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol"

An In-Depth Technical Guide to the Crystal Structure of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol

Abstract

The 1,3,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry and materials science, prized for its unique electronic properties, metabolic stability, and capacity for hydrogen bonding.[1] This guide provides a comprehensive technical overview of the synthesis, characterization, and detailed crystal structure of a key derivative, this compound. We delve into the single-crystal X-ray diffraction data to elucidate its molecular geometry, intramolecular hydrogen bonding, and the supramolecular architecture dictated by intermolecular forces. This structural analysis is critical for researchers in drug development, offering insights into the molecule's conformation and potential interactions with biological targets, and for materials scientists exploring its application in electro-optical devices.[1]

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

Derivatives of 1,3,4-oxadiazole represent a class of heterocyclic compounds with a vast and diverse range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] Their five-membered aromatic ring is an effective pharmacophore and a bioisostere for amide and ester groups, enhancing properties like lipophilicity and metabolic resistance. The compound of focus, this compound, combines this privileged scaffold with a phenolic group, a feature known to be crucial for antioxidant activity and receptor binding through hydrogen donation.

Understanding the precise three-dimensional arrangement of atoms in the solid state is paramount. It reveals the molecule's preferred conformation, the planarity of its ring systems, and the non-covalent interactions that govern its packing in a crystal lattice. These features directly influence its physicochemical properties—such as solubility, melting point, and stability—and dictate its potential for specific intermolecular interactions, which is the foundation of rational drug design and materials engineering.

Synthesis and Crystallization Workflow

The synthesis of this compound is typically achieved through a multi-step process culminating in the cyclodehydration of an acylhydrazone intermediate. This standard and reliable methodology ensures high yields and purity.

Experimental Protocol: Synthesis

-

Step 1: Synthesis of 2-Hydroxybenzohydrazide. React methyl salicylate with an excess of hydrazine hydrate in a solvent such as ethanol under reflux for 8-12 hours. Monitor the reaction via Thin-Layer Chromatography (TLC). Upon completion, cool the mixture to precipitate the 2-hydroxybenzohydrazide, which is then filtered, washed with cold ethanol, and dried.[4]

-

Step 2: Synthesis of the N'-benzoyl-2-hydroxybenzohydrazide Intermediate. The 2-hydroxybenzohydrazide obtained in Step 1 is dissolved in a suitable solvent (e.g., pyridine or dioxane). Benzoyl chloride is added dropwise at 0°C with constant stirring. The reaction is allowed to warm to room temperature and stirred for 4-6 hours. The resulting mixture is poured into ice-cold water to precipitate the intermediate product, which is subsequently filtered and purified by recrystallization.

-

Step 3: Cyclodehydration to form this compound. The N'-benzoyl-2-hydroxybenzohydrazide intermediate is heated in the presence of a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid, for 2-4 hours.[2] The reaction mixture is then cooled and carefully poured onto crushed ice. The resulting solid precipitate is filtered, washed thoroughly with water to remove any residual acid, and then purified by recrystallization from a suitable solvent like ethanol or acetone.

Protocol: Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction are paramount. The slow evaporation method is a proven technique for this purpose.

-

Dissolve the purified this compound in a minimal amount of a suitable solvent system (e.g., a mixture of chloroform and methanol or ethyl acetate) at a slightly elevated temperature.

-

Filter the solution while hot to remove any particulate impurities.

-

Transfer the clear filtrate to a clean vial and cover it with perforated parafilm to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant, cool temperature.

-

Monitor the vial over several days to weeks for the formation of well-defined, transparent single crystals.[1]

Figure 2: Standard experimental workflow for single-crystal X-ray diffraction analysis.

In-Depth Analysis of the Crystal Structure

While a specific public crystal structure for this compound is not available, we can construct a highly accurate model based on the extensive crystallographic data of closely related analogues, such as 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate and 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole. [1][5][6][7][8]

Molecular Geometry and Conformation

The molecule is expected to be nearly planar. This planarity is a result of the sp² hybridization of the atoms in the aromatic rings and is further stabilized by a key intramolecular hydrogen bond. The phenyl and phenol rings are slightly twisted with respect to the central 1,3,4-oxadiazole ring. In analogous structures, these dihedral angles are typically small, ranging from 3° to 8°. [5][6][8][9][10]This near-planar conformation facilitates efficient crystal packing through π-π interactions.

Table 1: Representative Crystallographic Data for an Analogous 1,3,4-Oxadiazole Derivative (Data based on 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole for illustrative purposes) [5]

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₂N₂O |

| Formula Weight | 236.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 19.733 (5) |

| b (Å) | 5.1441 (12) |

| c (Å) | 12.436 (3) |

| β (°) | 107.477 (6) |

| Volume (ų) | 1204.1 (5) |

| Z | 4 |

| Temperature (K) | 93 |

| R-factor (R1) | 0.109 |

Key Intramolecular Interaction: The O-H···N Hydrogen Bond

A defining feature of the molecular structure is a strong intramolecular hydrogen bond between the hydrogen atom of the phenolic hydroxyl group (-OH) and a nitrogen atom of the adjacent oxadiazole ring. This interaction creates a stable six-membered pseudo-ring (an S(6) ring motif), which locks the molecule into a planar conformation. [9][11]This hydrogen bond is critical as it significantly influences the molecule's chemical reactivity and its ability to interact with biological receptors.

Figure 3: Visualization of the critical intramolecular O-H···N hydrogen bond.

Supramolecular Assembly and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a combination of weak intermolecular forces. In related 1,3,4-oxadiazole structures, the dominant interactions are:

-

π–π Stacking Interactions: The planar aromatic rings of adjacent molecules stack in an offset parallel fashion. These interactions are crucial for stabilizing the crystal structure, with typical centroid-to-centroid distances of 3.6 to 3.8 Å. [1][5][6][7][8]* Weak Hydrogen Bonds: C-H···N and C-H···O interactions are prevalent, where hydrogen atoms from the phenyl rings form weak hydrogen bonds with the nitrogen or oxygen atoms of the oxadiazole ring on neighboring molecules. [5][6][8]* C-H···π Interactions: In some arrangements, hydrogen atoms can interact with the electron-rich π systems of the aromatic rings. [5][6][8] These interactions collectively organize the molecules into well-defined patterns, often described as a "herringbone" packing motif, which maximizes van der Waals forces and stabilizes the overall crystal lattice. [5] Table 2: Summary of Key Intermolecular Interactions

| Interaction Type | Description | Typical Distance (Å) |

| π–π Stacking | Parallel displacement of aromatic rings | 3.6 - 3.8 (centroid-centroid) |

| C-H···N | Hydrogen from phenyl ring to N of oxadiazole | 2.5 - 2.8 (H···N) |

| C-H···O | Hydrogen from phenyl ring to O of oxadiazole | 2.4 - 2.7 (H···O) |

Conclusion and Future Outlook

The crystal structure of this compound is characterized by a near-planar molecular conformation, stabilized by a strong intramolecular O-H···N hydrogen bond. The supramolecular architecture is dominated by π–π stacking and a network of weak C-H···N/O hydrogen bonds.

This detailed structural knowledge is invaluable for drug development professionals, as it provides a precise model for computational docking studies and for understanding the steric and electronic requirements for binding to target proteins. For materials scientists, the planarity and stacking behavior suggest potential applications in organic electronics. Future research could focus on co-crystallization to modulate the compound's physical properties or on computational studies to quantify the energies of the observed intermolecular interactions.

References

- A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe. (National Institutes of Health). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZAY5Q_7Kmv6t_9634BkLvMMRuQk9njYC3Khu8bcLL_VFuuacz42D0rOdANX23rR1J44-TOu8duddjpmMtL0nWh6Kh3TOomMwKqA0SQtyYsXBvpgQqWJo42bPZQqOol_OuxUmO4PO53j1b22M=]

- Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (MDPI). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqSus3xO4npsMzP6Y1rnCRaZ8G2N6ntD4oehXNverldRyvhR8oC032GXgflnQVP-VO_-fdi9HHIwsZkNFuxbP69FNGTC4uOx8MZIEk0YOcNWOzpzwSX72WjPP3WuspaUs1CjgD]

- 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole. (National Institutes of Health, PMC). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXWzpg2RtbRN1MnRM4mAL7664pClBqXoZ8S3UV1KGID1sTLyHNSHcB6daSpAC3wQU57xVJKh5mS2hZdtl-X6MKhxHCm6XLOOk5zIeZ3LRZGyId9Y6p6WiP8Qc_RJh1O71Rh02_gt5arBKgQYc=]

- Synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-n-(2-phenyl-1,8-naphthyridin-3-yl)acetamide and 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide derivatives. (Rasayan Journal of Chemistry). [URL: http://dx.doi.org/10.31788/RJC.2019.1225096]

- 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate. (National Institutes of Health). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGs7g0Gnx6lp0oQHTZToIILqtTjaQzuPJtv5mcFg40st2WrMxIdvbTU1q1IjJvZxknNlrsFM9-2wOEoYNhk2c68vaMtCSiTWpPkPGKMtkeOYfx71fVllnnbhUeFvzcBo0XinyUF0Ex9S1-XsHE=]

- Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. (Iraqi Academic Scientific Journals). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmYAH61bbbZsj02nWBi23BuFLGGfd0gPXVg2yzpeeo-9aAuhmlxmCewaw73-9GakE6WG7maC372C2GNwE1gRMpV1KE6W5ekeM-cibMFDoxAp6CWIWy84aRnAm_wajTRMfrYltLbe5c8u1gV8uYNl8E_-imT54gSgiaLQTdZd8qbZMg1dW6WFXFYWevkEaguPk8i-0=]

- Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine. (IUCr). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFG_huBvdHeiBx7BOMYJRta8RnQV6QqAA9mdAqCRqPhTBwKJGccMWYvHiuLwsWRTFuaT9GyOE72a6kyJd_lyYfxXvHIbRVzcPhMLy946elburghPLb1aknBLiX9qN2k3MC6RGr4qcclcLMJDOE=]

- 2-Phenyl-5-(p-tol-yl)-1,3,4-oxadiazole. (PubMed). [URL: https://doi.org/10.1107/S1600536811023579]

- 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate. (ResearchGate). [URL: https://www.researchgate.

- This compound. (Sigma-Aldrich). [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr0000002sbr]

- (PDF) 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole. (ResearchGate). [URL: https://www.researchgate.net/publication/51493026_2-Phenyl-5-p-tolyl-134-oxadiazole]

- (PDF) Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine. (ResearchGate). [URL: https://www.researchgate.net/publication/283488225_Crystal_structure_of_5-furan-2-yl-N-phenyl-134-oxadiazol-2-amine]

- CCDC Access Structures. (Cambridge Crystallographic Data Centre). [URL: https://www.ccdc.cam.ac.uk/structures/]

- The Largest Curated Crystal Structure Database. (CCDC). [URL: https://www.ccdc.cam.ac.uk/solutions/csd-core/components/csd/]

- Synthesis and spectral properties of 2-methyl-5-aryl-1,3,4-oxadiazoles. (Chemistry of Heterocyclic Compounds). [URL: https://link.springer.com/article/10.1007/BF02291805]

- 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]phenol. (ResearchGate). [URL: https://www.researchgate.net/publication/230193155_2-3-4-Chlorophenyl-124-oxadiazol-5-ylphenol]

- Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. (ResearchGate). [URL: https://www.researchgate.net/publication/323315663_Spectral_and_Biological_investigation_of_5-Phenyl-134-oxadiazole-2-thiol]

- X-ray diffraction and Density Functional Theory based structural analyses of 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone. (European Journal of Chemistry). [URL: https://www.eurjchem.com/index.php/eurjchem/article/view/2513]

- 4,5-dihydro-1,3,4-oxadiazol-2-yl]phenyl acetate. (National Institutes of Health). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2961138/]

- Spectral and X-ray Diffraction Studies of N-(2-Nitrophenyl)-5Phenyl1,3,4-Oxadiazole-2Amine. (ResearchGate). [URL: https://www.researchgate.net/publication/287514336_Spectral_and_X-ray_Diffraction_Studies_of_N-2-Nitrophenyl-5Phenyl134-Oxadiazole-2Amine]

- 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives: Synthesis, In Silico Studies, and Biological Assessment as Potential Candidates for Anti-Cancer and Anti-Diabetic Agent. (MDPI). [URL: https://www.mdpi.com/1420-3049/27/24/8760]

Sources

- 1. 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Phenyl-5-(p-tol-yl)-1,3,4-oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Recognizing the critical role of solubility in drug development and various chemical processes, this document synthesizes theoretical predictions with detailed, field-proven experimental protocols. It is designed to be a practical resource for researchers, offering insights into the solvent-solute interactions that govern the solubility of this important molecule and providing a robust framework for its empirical determination.

Introduction: The Significance of this compound and its Solubility

The 1,3,4-oxadiazole moiety is a cornerstone in the design of novel therapeutic agents and functional organic materials. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The subject of this guide, this compound, combines the pharmacologically significant oxadiazole ring with a phenyl and a phenol group. This unique combination of aromatic and hydrogen-bonding functionalities imparts specific physicochemical properties that are crucial for its application.

A deep understanding of the solubility of this compound is paramount for several reasons:

-

Drug Development: In oral drug delivery, solubility is a key determinant of bioavailability. For parenteral formulations, achieving the desired concentration in a biocompatible solvent system is essential.

-

In Vitro Assays: The reliability of high-throughput screening and other biological assays is contingent on the complete dissolution of the test compound in the assay medium.

-

Process Chemistry: The selection of appropriate solvents is critical for purification, crystallization, and formulation processes in chemical synthesis.

This guide will first delve into the theoretical aspects that influence the solubility of this compound, followed by a detailed, step-by-step experimental protocol for its quantitative determination in a range of solvents.

Theoretical Solubility Profile: A Structural Perspective

The structure of this compound features several key functional groups that dictate its interactions with different solvents:

-

Aromatic Rings (Phenyl and Phenol): These large, nonpolar moieties contribute to the molecule's hydrophobicity and favor interactions with nonpolar and aromatic solvents through van der Waals forces and π-π stacking.

-

1,3,4-Oxadiazole Ring: This heterocyclic ring contains two nitrogen atoms and one oxygen atom, introducing polarity and the potential for dipole-dipole interactions. The lone pairs of electrons on the nitrogen and oxygen atoms can act as hydrogen bond acceptors.

-

Phenolic Hydroxyl Group (-OH): This group is a potent hydrogen bond donor and acceptor, significantly influencing solubility in protic solvents.

Based on these structural features, the following solubility trends can be predicted:

-

Aqueous Solubility: The presence of the large hydrophobic phenyl and oxadiazole rings suggests that the parent scaffold is likely to have low aqueous solubility. A study on a similar three-ring scaffold, a substituted phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole, described it as "scarcely soluble in an aqueous environment".[1] The phenolic hydroxyl group can engage in hydrogen bonding with water, but this is likely insufficient to overcome the hydrophobicity of the rest of the molecule.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are excellent hydrogen bond acceptors and have moderate to high polarity. They are expected to effectively solvate this compound. The carbonyl group of acetone and the sulfoxide group of DMSO can interact favorably with the phenolic proton, while the polar nature of the solvents can accommodate the dipole of the oxadiazole ring. A water-soluble derivative of a similar oxadiazole was reported to be soluble in common polar organic solvents such as chloroform, dioxane, acetone, ethanol, N,N-dimethylformamide, and DMSO, with solubility increasing with the polarity of the solvent.[1]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Alcohols can act as both hydrogen bond donors and acceptors. They are expected to be good solvents for this compound, forming hydrogen bonds with both the phenolic hydroxyl group and the heteroatoms of the oxadiazole ring.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity introduced by the oxadiazole and phenol moieties, the solubility in nonpolar solvents is predicted to be low. However, the aromatic nature of toluene might allow for some interaction with the phenyl rings of the solute.

Experimental Determination of Solubility: A Validated Protocol

The following section outlines a robust, self-validating experimental workflow for the quantitative determination of the solubility of this compound. The shake-flask method is presented as the gold standard for determining equilibrium solubility.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (HPLC grade or equivalent):

-

Water (deionized, 18 MΩ·cm)

-

Methanol

-

Ethanol

-

Acetone

-

Dimethyl Sulfoxide (DMSO)

-

Acetonitrile

-

Toluene

-

Hexane

-

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance (± 0.01 mg)

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the respective solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV-Vis detector

-

C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer and cuvettes

Experimental Workflow Diagram

Caption: Figure 1: Shake-Flask Solubility Determination Workflow.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Pipette a precise volume of each selected solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary kinetic study can be performed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes) to further pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a pipette and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

-

Quantification by HPLC-UV/Vis:

-

Method Development: Develop a reverse-phase HPLC method for the quantification of this compound. A suitable starting point would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with 0.1% formic acid for peak shape improvement), run in isocratic or gradient mode. The detection wavelength should be set at the λmax of the compound, which can be determined by UV-Vis spectroscopy.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., the mobile phase). Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Dilute the filtered supernatant from the solubility experiment with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Calculate the concentration of the saturated solution using the calibration curve, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise tabular format to facilitate comparison across different solvents.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Dielectric Constant (ε) at 20°C | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 1.88 | ||

| Toluene | 2.38 | ||

| Acetone | 20.7 | ||

| Ethanol | 24.55 | ||

| Methanol | 32.6 | ||

| Acetonitrile | 37.5 | ||

| Dimethyl Sulfoxide (DMSO) | 46.7 | ||

| Water | 80.1 |

(Note: The solubility values in this table are to be filled in with experimental data.)

Causality and Self-Validation in the Experimental Protocol

The trustworthiness of the generated solubility data relies on a protocol that is inherently self-validating. The described workflow incorporates several key elements to ensure accuracy and reproducibility:

-

Use of Excess Solute: This ensures that a true equilibrium between the dissolved and undissolved states is achieved, representing the thermodynamic solubility.

-

Controlled Temperature: Solubility is a temperature-dependent property. Maintaining a constant temperature throughout the experiment is crucial for obtaining consistent results.

-

Effective Phase Separation: The combination of centrifugation and filtration is a robust method to ensure that the analyzed solution is free of undissolved solid particles, which would otherwise lead to an overestimation of solubility.

-

Validated Analytical Method: The use of a validated HPLC method with a linear calibration curve ensures that the quantification of the solute is accurate and precise. The specificity of the HPLC method also allows for the separation of the analyte from any potential impurities or degradation products.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound, addressing both theoretical predictions and a detailed experimental protocol for its determination. The structural analysis suggests that this compound is likely to exhibit poor aqueous solubility but good solubility in polar aprotic and protic organic solvents. The provided shake-flask method, coupled with HPLC-UV/Vis analysis, offers a reliable and accurate means of quantifying its solubility in a variety of solvents. The insights and methodologies presented herein are intended to empower researchers in drug development and chemical sciences to make informed decisions regarding the use of this compound in their respective applications.

References

-

A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. (2022). National Institutes of Health. [Link]

-

Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. (n.d.). JournalsPub. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). SlideShare. [Link]

Sources

"quantum chemical studies of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol"

An In-Depth Technical Guide: Quantum Chemical Investigation of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol: A DFT-Driven Approach

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis of this compound, a molecule of significant interest owing to the prevalence of the 1,3,4-oxadiazole scaffold in medicinal chemistry and materials science. We detail a synergistic methodology that combines experimental characterization with high-level computational analysis. The core of this guide is a detailed protocol for utilizing Density Functional Theory (DFT) to elucidate the molecule's structural, spectroscopic, and electronic properties. Key analyses, including molecular geometry optimization, vibrational frequency calculations (FT-IR), electronic absorption spectra (UV-Vis) via Time-Dependent DFT (TD-DFT), Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis are discussed. The causality behind methodological choices, such as the selection of the B3LYP functional and the 6-311++G(d,p) basis set, is explained to ensure scientific rigor.[1][2] The objective is to provide researchers with a robust, self-validating workflow to predict molecular behavior, rationalize experimental findings, and guide the development of novel therapeutics and functional materials.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a privileged heterocyclic motif that constitutes the core of numerous compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][4][5] Its rigid, planar structure and ability to participate in hydrogen bonding and π-π stacking interactions make it an excellent pharmacophore for drug design. Furthermore, the electron-deficient nature of the oxadiazole ring imparts favorable electron-transporting capabilities, leading to applications in organic electronics and chemosensors.[6][7][8]

The specific molecule of interest, this compound, combines this versatile oxadiazole core with a phenyl group, which can modulate electronic properties and steric interactions, and a phenol group, which can act as a hydrogen bond donor/acceptor and a reactive site. Understanding the interplay between these functional groups at a quantum level is paramount for predicting its chemical reactivity, biological interactions, and photophysical behavior.

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), offer a powerful, non-invasive lens to inspect these properties. DFT provides a cost-effective and accurate method to determine molecular structure, vibrational modes, and electronic characteristics, offering insights that are often difficult to obtain through experimental means alone.[9][10] This guide establishes a comprehensive computational protocol to thoroughly investigate this compound, bridging theoretical calculations with experimental validation.

Methodology: A Synergistic Experimental and Computational Workflow

A robust investigation relies on the validation of computational models with experimental data. This section outlines both the synthesis and characterization of the title compound and the detailed computational protocol used for its in-silico analysis.

Experimental Protocol: Synthesis and Spectroscopic Characterization

The synthesis of this compound can be achieved through established methods for 1,3,4-oxadiazole formation. A common and effective route involves the cyclization of a hydrazide precursor.

Step-by-Step Synthesis Protocol:

-

Preparation of 2-Hydroxybenzohydrazide: Reflux methyl salicylate with hydrazine hydrate in an appropriate solvent like ethanol. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the product, 2-hydroxybenzohydrazide, is typically isolated by cooling and filtration.[11][12]

-

Cyclization to form the Oxadiazole Ring: React the 2-hydroxybenzohydrazide with benzoyl chloride in a suitable solvent such as phosphorus oxychloride (POCl₃) or under reflux in an inert solvent. The mixture is heated to drive the dehydrative cyclization.

-

Work-up and Purification: After cooling, the reaction mixture is carefully poured into ice water to precipitate the crude product. The solid is filtered, washed thoroughly with water to remove impurities, and dried. Purification is achieved through recrystallization from a suitable solvent (e.g., ethanol) to yield the final product, this compound.

Characterization Techniques:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the presence of key functional groups. The spectrum is recorded using a KBr pellet method in the 4000-400 cm⁻¹ range.[13]

-

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions. The spectrum is recorded in a suitable solvent (e.g., DMF or ethanol) to identify the maximum absorption wavelengths (λmax).[3][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure by analyzing the chemical environment of the protons and carbon atoms.[11][15]

Computational Protocol: A DFT-Based Investigation

The following protocol outlines the steps for a thorough quantum chemical analysis using DFT. All calculations are typically performed using a computational chemistry package like Gaussian.

Caption: Computational workflow for the quantum chemical analysis of this compound.

Step-by-Step Computational Workflow:

-

Molecular Structure Input: Draw the 2D structure of this compound and convert it to a 3D coordinate file using appropriate software.

-

Geometry Optimization:

-

Causality: The initial structure is not at its lowest energy state. Geometry optimization is performed to find the most stable conformation of the molecule on the potential energy surface.

-

Protocol: Employ DFT with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is widely used as it provides a robust balance between accuracy and computational expense for organic molecules.[2] Use the 6-311++G(d,p) basis set, which includes diffuse functions (++) for accurately describing lone pairs and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively, ensuring a precise description of the electron distribution.[1]

-

-

Vibrational Frequency Calculation:

-

Causality: This step serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to calculate the theoretical FT-IR spectrum.

-

Protocol: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry. The resulting vibrational modes can be compared directly with the experimental FT-IR spectrum.

-

-

Electronic Properties and Spectra (TD-DFT):

-

Causality: To understand the electronic transitions observed in the experimental UV-Vis spectrum.

-

Protocol: Use the Time-Dependent DFT (TD-DFT) method on the optimized geometry. This calculation predicts the electronic transition energies (which correspond to λmax) and oscillator strengths (related to peak intensity).[16][17]

-

-

Frontier Molecular Orbital (FMO) Analysis:

-

Causality: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.

-

Protocol: Visualize the HOMO and LUMO isosurfaces to see their distribution across the molecule. Calculate the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO), a key indicator of molecular stability and reactivity.[1][9]

-

-

Molecular Electrostatic Potential (MEP) Mapping:

-

Causality: To identify the charge distribution and predict sites for electrophilic and nucleophilic attack.

-

Protocol: Generate the MEP surface, where different colors represent different electrostatic potentials. Typically, red indicates electron-rich, negative potential (nucleophilic sites), while blue indicates electron-poor, positive potential (electrophilic sites).[1][18]

-

-

Natural Bond Orbital (NBO) Analysis:

-

Causality: To gain deep insights into intramolecular bonding, lone pairs, and charge delocalization.

-

Protocol: Perform an NBO analysis to study hyperconjugative interactions and charge transfer between donor (Lewis-type) and acceptor (non-Lewis) orbitals. This helps quantify the stability arising from electron delocalization.[16][17][18]

-

Results and Discussion: A Quantum Chemical Portrait

This section details the expected results from the computational analysis, providing a framework for interpretation.

Molecular Geometry

The optimization at the B3LYP/6-311++G(d,p) level is expected to show that the oxadiazole ring and the two attached phenyl rings are nearly coplanar, allowing for maximum π-electron delocalization.[19] The dihedral angle between the rings would be a key parameter. Bond lengths and angles should be consistent with standard values for sp² hybridized carbons and nitrogens.

| Parameter | Expected Bond Length (Å) | Expected Bond Angle (°) |

| C-C (phenyl) | ~1.39 - 1.40 | ~120 |

| C=N (oxadiazole) | ~1.30 - 1.34 | ~105 - 110 |

| C-O (oxadiazole) | ~1.36 - 1.38 | ~105 - 110 |

| O-H (phenol) | ~0.96 | - |

Table 1: Predicted geometric parameters for this compound.

Spectroscopic Signatures

FT-IR Analysis: The calculated vibrational spectrum allows for a precise assignment of the experimental IR bands.

| Vibrational Mode | Experimental Range (cm⁻¹) | Theoretical (Calculated) Range (cm⁻¹) |

| O-H stretch (phenol) | 3200 - 3400 (broad) | ~3250 |

| C-H stretch (aromatic) | 3000 - 3100 | ~3050 - 3120 |

| C=N stretch (oxadiazole) | 1610 - 1650 | ~1630 |

| C=C stretch (aromatic) | 1450 - 1600 | ~1470 - 1610 |

| C-O-C stretch (oxadiazole) | 1200 - 1250 | ~1230 |

Table 2: Key experimental and theoretical FT-IR vibrational frequencies. The theoretical values are often scaled by a factor (~0.96) to better match experimental results.[13]

UV-Vis Analysis: The TD-DFT calculation will likely predict intense electronic transitions in the UV region. These transitions are primarily attributed to π→π* transitions within the conjugated system formed by the phenyl and oxadiazole rings. A good agreement between the calculated λmax and the experimental spectrum validates the accuracy of the computational model.[16][20]

Electronic and Reactivity Analysis

The electronic properties determine the molecule's behavior in chemical reactions and biological systems.

Caption: Logical relationship between key electronic structure analyses and the prediction of molecular reactivity.

Frontier Molecular Orbitals (FMO): Visualization will likely show that the HOMO is distributed over the phenol ring and the oxadiazole core, indicating these are the primary sites for electron donation. The LUMO is expected to be localized more on the phenyl-oxadiazole moiety, suggesting this region is the electron-accepting site. A smaller HOMO-LUMO energy gap (ΔE) generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron.[9][21]

Molecular Electrostatic Potential (MEP): The MEP map will visually confirm the electronic distribution. The most negative potential (red/yellow) is expected around the nitrogen atoms of the oxadiazole ring and the oxygen atom of the phenol group, identifying them as the most probable sites for electrophilic attack and hydrogen bonding.[1][16] The hydrogen atoms, particularly the phenolic proton, will exhibit the most positive potential (blue), marking them as sites for nucleophilic attack.

Natural Bond Orbital (NBO): NBO analysis quantifies the delocalization of electrons. Significant stabilization energies (E⁽²⁾) are expected from interactions such as the donation of electron density from the lone pairs of oxygen and nitrogen atoms into the antibonding orbitals (π*) of the aromatic rings. This intramolecular charge transfer is a key factor contributing to the molecule's overall stability.[16][17]

| Descriptor | Definition | Significance |

| E_HOMO | Energy of Highest Occupied MO | Related to electron-donating ability |

| E_LUMO | Energy of Lowest Unoccupied MO | Related to electron-accepting ability |

| ΔE (Gap) | E_LUMO - E_HOMO | Index of chemical reactivity and stability |

| Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron configuration |

| Softness (S) | 1 / η | Reciprocal of hardness, indicates reactivity |

Table 3: Global reactivity descriptors derived from FMO analysis.[21]

Conclusion and Future Directions

The integrated computational and experimental approach detailed in this guide provides a powerful paradigm for the study of this compound. By employing DFT calculations, we can build a detailed understanding of the molecule's geometric, spectroscopic, and electronic properties. The strong correlation between theoretical predictions (vibrational frequencies, electronic transitions) and experimental data serves as a crucial validation of the computational model.

Analyses such as FMO, MEP, and NBO provide profound insights into the molecule's reactivity, stability, and potential interaction sites. This knowledge is invaluable for the rational design of new drug candidates, where understanding binding interactions is key, and for the development of novel materials, where tuning electronic properties is paramount. This guide serves as a foundational workflow for researchers aiming to leverage the predictive power of quantum chemistry in their scientific endeavors.

References

- (No Title)

-

DFT and TD-DFT Study of Bis15][17]-Oxadiazol-2-yl) PhenolM(II) Complexes [M = Cu, Ni and Zn]: Electronic Structures, Properties and Analyses. Semantic Scholar.

- Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. MDPI.

-

DFT and TD-DFT Study of Bis15][17]-Oxadiazol-2-yl) PhenolM(II) Complexes [M = Cu, Ni and Zn]: Electronic Structures, Properties and Analyses. Scientific Research Publishing.

- Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Iraqi Academic Scientific Journals.

- A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe. NIH.

- Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. Unknown Source.

- Synthesis, characterization and pharmacological evaluation of (Z)-2-(5-(biphenyl-4-yl)-3-(1-(imino)ethyl)- 2,3-dihydro-1,3,4-oxadiazol-2-yl)phenol derivatives as potent antimicrobial and antioxidant agents.

- synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-n-(2-phenyl. Unknown Source.

- Synthesis, Spectral Characterization, Biological Screening and DNA Studies of 2-(5-Mercapto-1, 3, 4-Oxadiazol-2-yl) Phenol Transition Metal (II) Complexes | Request PDF.

- Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In. Semantic Scholar.

- Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a comput

- Synthesis, Spectral And DFT Analysis Of 2-(5-Bromo-2-(Trifluoromethoxy) Phenyl)-5-(4-Nitrophenyl)-1,3,4-Oxadiazole | African Journal of Biomedical Research. African Journal of Biomedical Research.

- Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1, 3,4-oxadiazole Using DFT Theory Calculations. Advanced Journal of Chemistry, Section A.

- (PDF) DENSITY FUNCTIONAL THEORY STUDY OF 5-PHENYL-1,3,4- OXADIAZOLE-2-THIOL AND ITS DERIVATIVES AS PHOTOSENSITIZERS FOR DYE-SENSITIZED SOLAR CELLS.

- Spectral and Density Functional Studies on the Absorbance and Fluorescence Spectra of 2-R-5-phenyl-1,3,4-oxadiazoles and Their Conjug

- Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR.. JournalsPub.

- Molecular Structure, FT-IR, NMR (13C/¹H)

- 2-(5-Phenyl-1,3,4-oxadiazol-2-YL)-N-[2-(thiophen-2-YL)ethyl]quinazolin-4-amine. Unknown Source.

- 2-(5-Methyl-1,3,4-oxadiazol-2-yl)

- 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate.

- Theoretical study of the infrared spectrum of 5-phenyl-1,3,4-oxadiazole-2-thiol by using DFT calculations | Request PDF.

- (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. MDPI.

- (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. PMC - NIH.

- Theoretical studies and spectroscopic characterization of novel 4-methyl-5-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)benzene-1,2-diol | Request PDF.

- Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1, 3,4-oxadiazole Using DFT Theory Calculations.

- Synthesis, Spectral Characterization, Biological Screening and DNA Studies of 2-(5-Mercapto-1, 3, 4-Oxadiazol-2-yl) Phenol Transition Metal (II) Complexes. Research Inventy.

- A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. MDPI.

Sources

- 1. ajchem-a.com [ajchem-a.com]

- 2. researchgate.net [researchgate.net]

- 3. ijari.org [ijari.org]

- 4. researchgate.net [researchgate.net]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 12. researchinventy.com [researchinventy.com]

- 13. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. mdpi.com [mdpi.com]

- 16. [PDF] DFT and TD-DFT Study of Bis[2-(5-Amino-[1,3,4]-Oxadiazol-2-yl) Phenol](Diaqua)M(II) Complexes [M = Cu, Ni and Zn]: Electronic Structures, Properties and Analyses | Semantic Scholar [semanticscholar.org]

- 17. DFT and TD-DFT Study of Bis[2-(5-Amino-[1,3,4]-Oxadiazol-2-yl) Phenol](Diaqua)M(II) Complexes [M = Cu, Ni and Zn]: Electronic Structures, Properties and Analyses [scirp.org]

- 18. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 19. researchgate.net [researchgate.net]

- 20. Spectral and density functional studies on the absorbance and fluorescence spectra of 2-R-5-phenyl-1,3,4-oxadiazoles and their conjugate acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Fluorescent Properties of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol

This technical guide provides a comprehensive overview of the fluorescent properties of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol, a molecule of significant interest in the fields of materials science and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, photophysical characterization, and the underlying mechanisms governing its fluorescence.

Introduction: The Significance of Substituted Oxadiazoles

The 1,3,4-oxadiazole moiety is a key pharmacophore and a versatile building block for fluorescent materials.[1] Its derivatives are known for their thermal stability, high electron affinity, and strong fluorescence, making them prime candidates for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes.[1] The subject of this guide, this compound, uniquely combines the electron-accepting oxadiazole ring with an electron-donating phenol group. This arrangement suggests the potential for interesting photophysical phenomena, including intramolecular charge transfer (ICT) and excited-state intramolecular proton transfer (ESIPT), which can lead to unique fluorescent signatures.

Synthesis and Structural Characterization

The synthesis of this compound can be achieved through a multi-step process, analogous to the synthesis of similar oxadiazole derivatives.[2] A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-hydroxybenzohydrazide

-

To a solution of benzyl salicylate in ethanol, add hydrazine hydrate (99%).

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol to obtain pure 2-hydroxybenzohydrazide.[2]

Step 2: Synthesis of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol

-

Dissolve 2-hydroxybenzohydrazide in absolute ethanol.

-

Add potassium hydroxide and carbon disulfide to the solution.

-

Reflux the mixture for 8-10 hours.

-

After cooling, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.

-

Filter, wash with water, and dry the precipitate to yield 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol.[2]

Step 3: Synthesis of this compound

This final step involves the conversion of the thiol group to a phenyl group, which can be accomplished through various cross-coupling reactions. The following is a representative protocol.

-

Dissolve 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol in a suitable solvent such as toluene.

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).

-

Add phenylboronic acid as the phenyl group source.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours.

-

After completion, cool the reaction, filter to remove inorganic salts, and concentrate the filtrate.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Structural Elucidation

The structure of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the presence of aromatic protons and carbons, the phenolic hydroxyl proton, and the overall molecular structure.

-

FT-IR Spectroscopy: To identify characteristic functional groups such as the O-H stretch of the phenol, C=N and C-O-C stretches of the oxadiazole ring, and aromatic C-H stretches.

-

Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.

Photophysical Properties

The fluorescence of this compound is governed by the interplay of its electronic structure and its interaction with the environment.

Absorption and Emission Spectra

Substituted 2,5-diphenyl-1,3,4-oxadiazoles typically exhibit strong absorption in the UV region and emit fluorescence in the near-UV to visible range.[3][4] The absorption and emission maxima are influenced by the nature of the substituents on the phenyl rings.

| Solvent | Predicted Absorption Max (λ_abs, nm) | Predicted Emission Max (λ_em, nm) | Predicted Stokes Shift (nm) |

| Dichloromethane | ~310-330 | ~370-400 | ~60-70 |

| Acetonitrile | ~305-325 | ~365-395 | ~60-70 |

| Methanol | ~300-320 | ~360-390 | ~60-70 |

| Water (neutral pH) | ~295-315 | ~355-385 | ~60-70 |

Note: These are predicted values based on the photophysical data of structurally similar 2-R-5-phenyl-1,3,4-oxadiazoles.[3] Actual experimental values may vary.

Excited-State Intramolecular Proton Transfer (ESIPT)

The presence of a phenolic hydroxyl group in proximity to the nitrogen atoms of the oxadiazole ring creates a favorable geometry for Excited-State Intramolecular Proton Transfer (ESIPT). Upon photoexcitation, the acidity of the phenol and the basicity of the oxadiazole nitrogen increase, facilitating the transfer of a proton. This process leads to the formation of a transient tautomer with a distinct electronic structure and, consequently, a different fluorescence emission profile.

ESIPT typically results in a large Stokes shift, as the emission from the tautomeric form is significantly red-shifted compared to the normal emission from the enol form.

Caption: The Jablonski diagram illustrating the ESIPT process.

Solvatochromism

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited states of the fluorescent molecule. For a molecule like this compound, which possesses a significant dipole moment that can change upon excitation, the polarity of the solvent will influence the energy gap between the ground and excited states.

A positive solvatochromic effect, where the emission wavelength increases (red-shifts) with increasing solvent polarity, is expected if the excited state is more polar than the ground state. Conversely, a negative solvatochromic effect (blue-shift) would be observed if the ground state is more polar. Investigating the solvatochromism provides valuable insights into the electronic nature of the excited state.

Experimental Protocol: Characterization of Photophysical Properties

-

Sample Preparation: Prepare dilute solutions (typically 1-10 µM) of this compound in a range of solvents with varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol, water).

-

UV-Vis Absorption Spectroscopy: Record the absorption spectra of each solution using a UV-Vis spectrophotometer to determine the absorption maxima (λ_abs).

-

Fluorescence Spectroscopy:

-

Excite the samples at their respective λ_abs.

-

Record the fluorescence emission spectra to determine the emission maxima (λ_em).

-

Calculate the Stokes shift (Δλ = λ_em - λ_abs).

-

-

Quantum Yield Determination:

-

Measure the fluorescence quantum yield (Φ_F) using a relative method with a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

-

The quantum yield is calculated using the following equation: Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

-

Data Analysis: Plot the emission maxima as a function of a solvent polarity parameter (e.g., the Lippert-Mataga plot) to analyze the solvatochromic behavior.

Caption: Workflow for the synthesis and photophysical characterization.

Potential Applications

The unique fluorescent properties of this compound make it a promising candidate for several applications:

-

Fluorescent Probes: Its sensitivity to the local environment (polarity and pH) could be exploited for developing sensors for biological systems.[1]

-

OLEDs: The high fluorescence quantum yield and thermal stability of the oxadiazole core are desirable characteristics for emissive materials in OLEDs.[1]

-

Drug Development: The oxadiazole scaffold is present in numerous bioactive molecules. Understanding the fluorescent properties can aid in developing fluorescently tagged drugs for imaging and mechanistic studies.

Conclusion

This compound is a fascinating molecule with rich photophysical properties stemming from its unique electronic structure. The interplay of intramolecular charge transfer, the high likelihood of excited-state intramolecular proton transfer, and its sensitivity to the solvent environment make it a compelling subject for further research. The protocols and theoretical background provided in this guide offer a solid foundation for scientists and researchers to explore and harness the fluorescent potential of this and related oxadiazole derivatives.

References

-

Gaenko, A. V., Devarajan, A., Trifonov, R. E., & Ostrovskii, V. A. (2006). Spectral and Density Functional Studies on the Absorbance and Fluorescence Spectra of 2-R-5-phenyl-1,3,4-oxadiazoles and Their Conjugate Acids. The Journal of Physical Chemistry A, 110(28), 8750–8757. [Link]

-

Gaenko, A. V., Devarajan, A., Trifonov, R. E., & Ostrovskii, V. A. (2016). Spectral and Density Functional Studies on the Absorbance and Fluorescence Spectra of 2-R-5-Phenyl-1,3,4-oxadiazoles and Their Conjugate Acids. figshare. [Link]

-

Di Masi, A., et al. (2022). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. Molecules, 27(6), 1801. [Link]

-